molecular formula C18H11FN2S B2920231 (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 298219-21-3

(2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2920231
CAS No.: 298219-21-3
M. Wt: 306.36
InChI Key: ZLXOMUIJEUEXIB-XNTDXEJSSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a fluorophenyl group, a phenylthiazole moiety, and a propenenitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Coupling Reactions: The phenylthiazole can be coupled with a fluorophenyl group using Suzuki or Heck coupling reactions.

    Formation of the Propenenitrile Group: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Products might include sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrial applications might include its use in the synthesis of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (2E)-3-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile may confer unique electronic properties, affecting its reactivity and interactions compared to its chloro- or bromo- counterparts.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXOMUIJEUEXIB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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